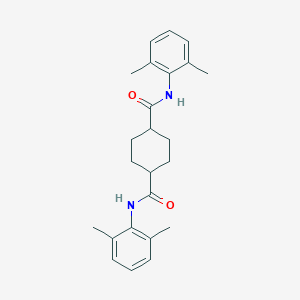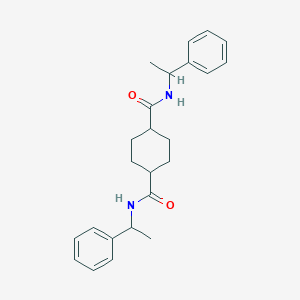
N-benzyl-N-methylbiphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methylbiphenyl-4-carboxamide, also known as BMBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methylbiphenyl-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. This inhibition may lead to changes in cellular signaling pathways, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various studies. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models, which may make it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methylbiphenyl-4-carboxamide has several advantages for use in lab experiments, including its high solubility in organic solvents, its relatively low toxicity, and its ability to act as a building block for the synthesis of functional materials. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-methylbiphenyl-4-carboxamide, including:
1. Further studies on the mechanism of action of this compound to better understand its effects on cellular signaling pathways.
2. Studies on the potential use of this compound as a drug candidate for the treatment of various diseases, such as cancer and inflammation.
3. Synthesis of new functional materials using this compound as a building block, which could have potential applications in various fields of science.
4. Studies on the potential toxicity of this compound and its effects on human health.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While its mechanism of action is not fully understood, this compound has shown promising results as a potential drug candidate and building block for the synthesis of functional materials. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
N-benzyl-N-methylbiphenyl-4-carboxamide can be synthesized through a reaction between benzylamine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a product, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-N-methylbiphenyl-4-carboxamide has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the field of drug discovery, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. The compound has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of functional materials.
Propiedades
Fórmula molecular |
C21H19NO |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-22(16-17-8-4-2-5-9-17)21(23)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15H,16H2,1H3 |
Clave InChI |
FLKDHRZDKKOFRK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)